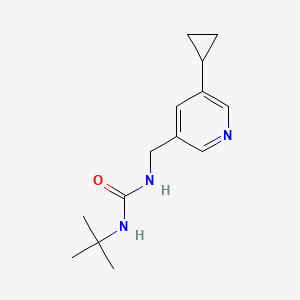
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in regulating various cellular processes.
Mechanism of Action
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea selectively inhibits the 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea family of proteins. 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea is involved in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea, 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea can modulate these cellular processes and potentially treat diseases.
Biochemical and Physiological Effects:
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea has been shown to have various biochemical and physiological effects. In cancer cells, this compound can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetes, 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea can improve insulin sensitivity and glucose uptake. In Alzheimer's disease, this compound can reduce the accumulation of amyloid-beta plaques, which are associated with disease progression.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea in lab experiments is its selectivity for 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea inhibition. This compound can specifically target the 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea family of proteins, which can minimize off-target effects. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the study of 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea. One potential direction is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of the potential applications of this compound in other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea in various cellular processes.
Synthesis Methods
The synthesis of 1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea involves the reaction of tert-butyl isocyanate with 5-cyclopropyl-3-pyridinemethanol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea has been extensively studied in scientific research for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-tert-butyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)17-13(18)16-8-10-6-12(9-15-7-10)11-4-5-11/h6-7,9,11H,4-5,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLORQDKVEYWELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=CN=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

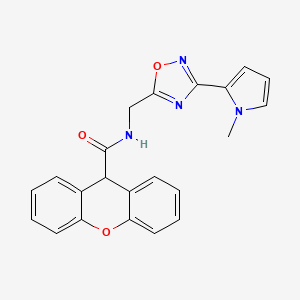
![6-[(2-Chloro-6-fluorophenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2433029.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2433032.png)

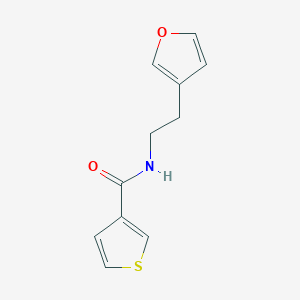
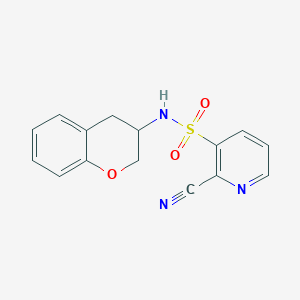
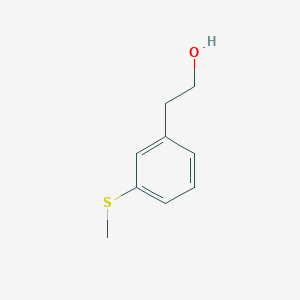


![Tert-butyl N-[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B2433046.png)
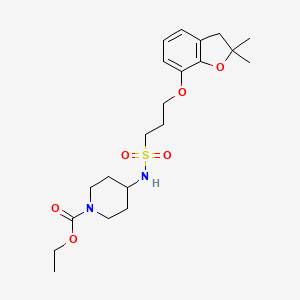

![(E)-1-(2,5-dichlorothiophen-3-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2433050.png)
